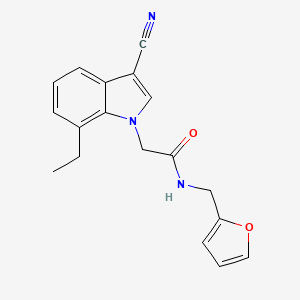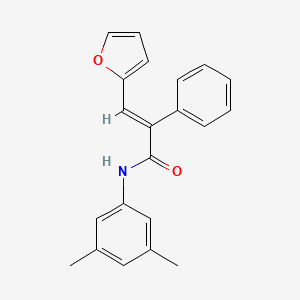
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as E7070, and it is a member of the indole-3-carboxamide family of compounds. The purpose of
Wirkmechanismus
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the inhibition of various signaling pathways that are crucial for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of tyrosine kinases, which are important for the activation of downstream signaling pathways that promote cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the activity of immune cells, such as T cells and B cells. These effects suggest that this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is its high potency and selectivity against cancer cells. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. Additionally, this compound has been shown to have a broad spectrum of activity against different types of cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One direction is the development of more efficient synthesis methods that can produce higher yields of pure compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in vivo. Finally, the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections, should be explored.
Synthesemethoden
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 7-ethyl-3-formylindole with 2-furylacetic acid in the presence of acetic anhydride and a catalyst. The resulting product is then treated with cyanide to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
Eigenschaften
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEORGOCTPUJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
